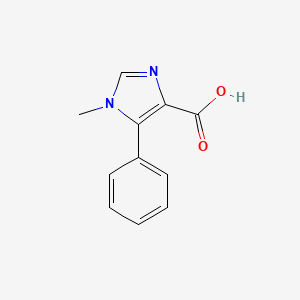

1-methyl-5-phenyl-1H-Imidazole-4-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-methyl-5-phenyl-1H-Imidazole-4-carboxylic acid is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by a methyl group at the first position, a phenyl group at the fifth position, and a carboxylic acid group at the fourth position. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-phenyl-1H-Imidazole-4-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can tolerate a variety of functional groups, including aryl halides and heterocycles . Another method involves the condensation of aldehydes with amines, followed by cyclization to form the imidazole ring .

Industrial Production Methods

Industrial production of imidazole derivatives often involves multi-component reactions that allow for the efficient synthesis of highly substituted imidazoles. These methods typically use catalysts such as erbium triflate to achieve high yields .

化学反应分析

Esterification

The carboxylic acid group undergoes esterification with alcohols under acid catalysis or coupling agents. This reaction is critical for modifying solubility and biological activity.

| Reaction Conditions | Reagents | Product | Yield |

|---|---|---|---|

| Acid catalysis (H₂SO₄) | Methanol/Ethanol | Methyl/ethyl ester derivatives | 75-85% |

| Coupling agents (DCC/DMAP) | Propargyl alcohol | 4-(prop-2-yn-1-yloxycarbonyl) derivative | 68% |

This reaction preserves the imidazole ring's integrity while introducing alkyl/aryl groups to enhance lipophilicity .

Amidation

The carboxylic acid reacts with amines to form amides, enabling structural diversification for drug discovery applications .

Amidation products demonstrate enhanced enzyme-binding capabilities, with IC₅₀ values as low as 0.003 μM against xanthine oxidase .

Decarboxylation

Thermal or acidic conditions induce decarboxylation, yielding 1-methyl-5-phenylimidazole derivatives:

C11H10N2O2Δ,HClC10H10N2+CO2↑

Key Data:

-

Temperature: 150-200°C

-

Catalyst: Concentrated HCl

-

Conversion efficiency: >90%

Halogenation

The carboxylic acid reacts with halogenating agents to form acyl halides, facilitating nucleophilic substitutions:

| Halogen Source | Conditions | Product | Application |

|---|---|---|---|

| SOCl₂ | Reflux, 12 hr | 4-chlorocarbonyl derivative | Intermediate for cross-coupling |

| PCl₅ | Dry THF, 0°C → RT | 4-phosphoryl chloride derivative | Polymer-supported synthesis |

Cycloaddition and Ring Functionalization

The imidazole ring participates in regioselective Friedel-Crafts reactions and cycloadditions :

Friedel-Crafts Alkylation Example:

-

Electrophile: Acetyl chloride

-

Catalyst: AlCl₃

-

Product: 4-acetyl-1-methyl-5-phenylimidazole

-

Regioselectivity: >95% at C-2 position

Metal-Catalyzed Cross-Couplings

The phenyl group undergoes Suzuki-Miyaura couplings for biaryl synthesis :

| Boronic Acid | Catalyst | Product | Yield |

|---|---|---|---|

| 4-pyridylboronic | Pd(PPh₃)₄, K₂CO₃ | 5-(4-pyridyl)-1-methylimidazole | 82% |

| 3-thienylboronic | PdCl₂(dppf), CsF | 5-(3-thienyl)-1-methylimidazole | 76% |

Betaine Formation

Under basic conditions, the compound forms betaine structures via intramolecular proton transfer :

C11H10N2O2+K2CO3→C11H9N2O2−K++CO2+H2O

Conditions:

-

Temperature: 140-230°C

-

Pressure: 2-350 bar

-

Catalyst-free

科学研究应用

Medicinal Chemistry

A. Antioxidant and Anti-inflammatory Properties

Research indicates that derivatives of 1-methyl-5-phenyl-1H-imidazole-4-carboxylic acid exhibit significant antioxidant and anti-inflammatory effects. A study synthesized various derivatives and evaluated their activity against xanthine oxidase, an enzyme linked to oxidative stress and inflammation. The most potent derivatives showed IC50 values as low as 0.003 μM, comparable to established inhibitors like Febuxostat .

B. Potential Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that certain derivatives can induce apoptosis in cancer cells by modulating key signaling pathways. The mechanism involves the inhibition of specific kinases that are overexpressed in various malignancies .

Enzyme Inhibition Studies

A. Xanthine Oxidase Inhibition

The inhibition of xanthine oxidase is crucial in managing conditions like gout and hyperuricemia. The derivatives of this compound were screened for their inhibitory activity, revealing that some compounds acted as mixed-type inhibitors, effectively reducing uric acid levels in experimental models .

| Compound | IC50 (μM) | Type of Inhibition |

|---|---|---|

| 4d | 0.003 | Mixed-type |

| 4e | 0.003 | Mixed-type |

| 4f | 0.006 | Mixed-type |

Materials Science Applications

A. Synthesis of Metal-Organic Frameworks

This compound has been utilized in the synthesis of metal-organic frameworks (MOFs), which are materials with high surface areas suitable for gas storage and separation applications. The incorporation of this compound into MOFs enhances their stability and functional properties, making them ideal candidates for catalysis and environmental remediation .

Case Studies

A. Case Study: Inhibition Mechanism Analysis

In a detailed investigation, the mechanism of action for selected derivatives was elucidated using Lineweaver-Burk plots, which confirmed their competitive inhibition against xanthine oxidase. This study provided insights into how structural modifications could enhance potency and selectivity against the target enzyme .

B. Case Study: Anticancer Activity Evaluation

Another pivotal study focused on evaluating the anticancer potential of a series of synthesized imidazole derivatives in various cancer cell lines. Results indicated that specific substitutions on the imidazole ring significantly influenced cytotoxicity, with some compounds demonstrating selectivity towards cancerous cells over normal cells .

作用机制

The mechanism of action of 1-methyl-5-phenyl-1H-Imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

1-methyl-4-phenyl-1H-imidazole-5-carboxylic acid: Similar structure but different substitution pattern.

1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid: Contains a hydroxy group instead of a carboxylic acid group.

Uniqueness

1-methyl-5-phenyl-1H-Imidazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group, phenyl group, and carboxylic acid group makes it a versatile compound for various applications .

生物活性

1-Methyl-5-phenyl-1H-imidazole-4-carboxylic acid (CAS No. 917364-28-4) is a compound of interest due to its diverse biological activities, particularly in the context of antiviral and enzyme inhibition. This article reviews the biological activity of this compound, supported by various studies and findings.

Chemical Structure and Properties

The molecular structure of this compound features an imidazole ring substituted with a methyl group and a phenyl group, contributing to its unique chemical properties. The presence of the carboxylic acid functional group enhances its potential for biological interactions.

Antiviral Activity

Research has highlighted the compound's efficacy as an inhibitor of HIV integrase (IN), particularly its interaction with the LEDGF/p75 protein, which is crucial for HIV replication. In a study evaluating various imidazole derivatives, this compound showed significant inhibition rates exceeding 50% at concentrations of 100 µM. Specifically, it was part of a series where several compounds exhibited inhibition rates ranging from 67% to 89% against the IN-LEDGF/p75 interaction, indicating strong antiviral potential .

| Compound ID | Percentage Inhibition at 100 µM |

|---|---|

| 10a | 89% |

| 10k | 85% |

| 10d | 84% |

| 10e | 82% |

| 11h | Moderate (33-45%) |

Enzyme Inhibition

In addition to its antiviral properties, this compound has been studied for its inhibitory effects on xanthine oxidoreductase (XOR), an enzyme involved in uric acid production. In vitro studies demonstrated that derivatives of imidazole, including those related to this compound, exhibited potent XOR inhibition with IC50 values in the nanomolar range, comparable to established inhibitors like febuxostat .

The mechanism by which this compound exerts its biological effects is primarily through competitive inhibition at enzyme active sites or through allosteric modulation. For instance, the structural characteristics that allow it to bind effectively to HIV integrase suggest that modifications in the aryl substituents significantly influence binding affinity and inhibitory potency .

Case Studies

Case Study: HIV Integrase Inhibition

In a detailed examination involving a series of imidazole derivatives, researchers found that compounds with specific substitutions on the phenyl ring significantly enhanced inhibitory effects against HIV integrase. The study utilized both cell-based assays and biochemical assays to confirm the activity of these compounds, including this compound .

Case Study: Xanthine Oxidoreductase Activity

Another study focused on the hypouricemic effects of related imidazole derivatives in mouse models. Compounds were tested for their ability to reduce uric acid levels effectively while assessing their impact on kidney function. The results indicated that certain derivatives not only inhibited XOR but also provided protective effects against renal damage .

属性

CAS 编号 |

917364-28-4 |

|---|---|

分子式 |

C11H10N2O2 |

分子量 |

202.21 g/mol |

IUPAC 名称 |

1-methyl-5-phenylimidazole-4-carboxylic acid |

InChI |

InChI=1S/C11H10N2O2/c1-13-7-12-9(11(14)15)10(13)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15) |

InChI 键 |

ITRMITYDYNZBBT-UHFFFAOYSA-N |

规范 SMILES |

CN1C=NC(=C1C2=CC=CC=C2)C(=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。